5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Activities
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that these derivatives are sensitive to both Gram-positive and Gram-negative bacteria and also demonstrate antifungal activity against Candida albicans. One of the compounds, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, has been identified for its high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).
Antioxidant and Anti-inflammatory Activities
The derivatives of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine, specifically 5-((styrylsulfonyl) methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl) methyl)-1,3,4-thiadiazol-2-amine, have been synthesized and tested for their antioxidant and anti-inflammatory activities. Certain derivatives have shown significant antioxidant activity, surpassing the standard Ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).
Antiviral Activity
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives have also demonstrated antiviral properties. For instance, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Chen et al., 2010).
Safety And Hazards
properties
IUPAC Name |
5-methylsulfonyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-10(7,8)3-6-5-2(4)9-3/h1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPKJOYKJDOUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586088 | |
Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
36033-66-6 | |
Record name | 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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